tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. The process often includes the use of protecting groups and specific reaction conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various functionalized carbamates and pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential use in biochemical assays and enzyme studies.
- Utilized in the study of protein-ligand interactions .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Used in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reaction intermediates .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to receptor sites .
Comparison with Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl N-methyl-N-(pyrrolidin-3-yl)carbamate hydrochloride
- tert-Butyl (piperidin-3-ylmethyl) carbamate
Uniqueness: tert-Butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride is unique due to its specific structural features, such as the presence of a hydroxymethyl group and a pyrrolidine ring. These features confer distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQXOVCOPDTRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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